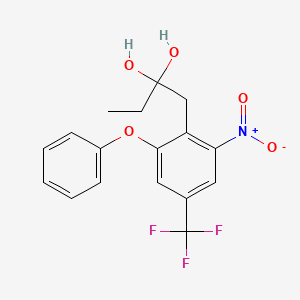
3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,4-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester (TFPAE) is a novel compound with potential applications in a variety of scientific research fields. It is a trifluorinated phenethylamine derivative that has been the subject of recent research studies due to its unique properties and potential applications. The synthesis of TFPAE is relatively simple and inexpensive, and it has been used in a variety of research applications.
科学的研究の応用
3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester has been used in a variety of scientific research fields due to its unique properties. It has been studied for its potential applications in drug delivery, as a potential therapeutic agent, and as a potential fluorescent label for imaging agents. It has also been studied for its potential applications in biochemistry, cell biology, and drug discovery.
作用機序
The exact mechanism of action of 3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester is not yet fully understood. However, it is believed that its trifluorinated phenethylamine moiety is responsible for its unique properties and potential applications. It is believed that the trifluorinated phenethylamine moiety binds to certain receptors in the body, which leads to the observed effects.
Biochemical and Physiological Effects
3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
実験室実験の利点と制限
3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, it has a relatively low toxicity and is stable in a variety of solvents. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, and it is not soluble in water.
将来の方向性
There are several potential future directions for the use of 3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester in scientific research. One potential direction is the use of 3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester as a potential drug delivery agent. Another potential direction is the use of 3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester as a potential therapeutic agent. Additionally, 3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester could be used as a potential fluorescent label for imaging agents. Finally, further investigation into the biochemical and physiological effects of 3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester could lead to a better understanding of its potential applications.
合成法
3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester can be synthesized via a simple and cost-effective method involving the reaction of the appropriate trifluoromethylacrylic acid ethyl ester with 2,3,4-trifluorophenethylamine in the presence of a suitable catalyst. The reaction proceeds in a one-pot procedure and yields the desired product in high yield. The reaction can be conducted in a variety of solvents, such as dichloromethane, acetonitrile, and ethyl acetate.
特性
IUPAC Name |
ethyl (E)-3-(2,3,4-trifluoroanilino)-2-(trifluoromethyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO2/c1-2-21-11(20)6(12(16,17)18)5-19-8-4-3-7(13)9(14)10(8)15/h3-5,19H,2H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWFPKFYNQFTEM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=C(C(=C(C=C1)F)F)F)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














